molecular formula C18H19N3O4S2 B2649421 (E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-81-5

(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2649421
CAS No.: 864925-81-5
M. Wt: 405.49
InChI Key: XZMSNIRTYQMMSC-AATRIKPKSA-N
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Description

(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Biological Activity

(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential pharmacological applications. Its unique structural features suggest a variety of biological activities, particularly in antimicrobial and anticancer domains. This article will explore its biological activity through various studies and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 E ethyl 3 carbamoyl 2 3 thiophen 2 yl acrylamido 4 5 dihydrothieno 2 3 c pyridine 6 7H carboxylate\text{ E ethyl 3 carbamoyl 2 3 thiophen 2 yl acrylamido 4 5 dihydrothieno 2 3 c pyridine 6 7H carboxylate}

Key structural features include:

  • Acrylamide moiety : Known for its reactivity and biological interactions.
  • Thiophene ring : Contributes to the compound's aromatic characteristics and potential bioactivity.
  • Thieno[2,3-c]pyridine structure : Enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of the thiophene ring is particularly notable for enhancing these effects. Studies have shown that derivatives of acrylamide can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
Thiophene Derivative AThiophene ringAntimicrobial
Acrylamide BAcrylamide groupAntibacterial
Pyridine CPyridine ringAntifungal

Anticancer Properties

Acrylamide derivatives have been recognized for their anticancer potential. In vitro studies suggest that this compound may induce cytotoxic effects in various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related acrylamide compounds on human cancer cell lines, it was observed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds containing acrylamide structures. These compounds may mitigate oxidative stress and inflammation associated with neurotoxicity.

Table 2: Neuroprotective Effects of Acrylamide Derivatives

Compound NameMechanism of ActionObserved Effects
Compound XAntioxidantReduced oxidative stress
Compound YAnti-inflammatoryImproved neuronal health

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interactions with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission.
  • Oxidative Stress Reduction : Compounds may enhance glutathione levels, promoting detoxification processes.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-2-25-18(24)21-8-7-12-13(10-21)27-17(15(12)16(19)23)20-14(22)6-5-11-4-3-9-26-11/h3-6,9H,2,7-8,10H2,1H3,(H2,19,23)(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMSNIRTYQMMSC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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